

Application Notes and Protocols: Assessing Interferon-y Induction by (E/Z)-CCR-11

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CCR-11 is a selective inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that consumes nicotinamide adenine dinucleotide (NAD+). Inhibition of CD38 by (E/Z)-CCR-11 leads to increased intracellular NAD+ levels and has been shown to promote the induction of interferon-gamma (IFNy)[1][2][3]. IFNy is a critical cytokine in the orchestration of the immune response, with key roles in anti-tumor and anti-viral immunity. This document provides detailed protocols for assessing the IFNy-inducing potential of (E/Z)-CCR-11 in a research setting. The methodologies described include quantification of IFNy protein secretion by Enzyme-Linked Immunosorbent Assay (ELISA), analysis of intracellular IFNy production at the single-cell level using flow cytometry, and measurement of IFNy mRNA expression by quantitative real-time PCR (qPCR).

Introduction

CD38 is a key regulator of cellular NAD+ levels, and its expression on immune cells is associated with inflammatory conditions[4]. By inhibiting the NADase activity of CD38, **(E/Z)-CCR-11** effectively increases the bioavailability of NAD+, a crucial coenzyme for numerous cellular processes, including immune cell function. The subsequent increase in IFNy production positions **(E/Z)-CCR-11** as a compound of interest for immunomodulatory drug development. IFNy itself plays a role in regulating NAD+ metabolism, suggesting a potential feedback loop in



the immune response[5]. Accurate and robust methods to quantify the induction of IFNy by **(E/Z)-CCR-11** are essential for its preclinical evaluation.

Data Presentation

The following table summarizes representative quantitative data from experiments designed to assess IFNy induction by **(E/Z)-CCR-11** in peripheral blood mononuclear cells (PBMCs).

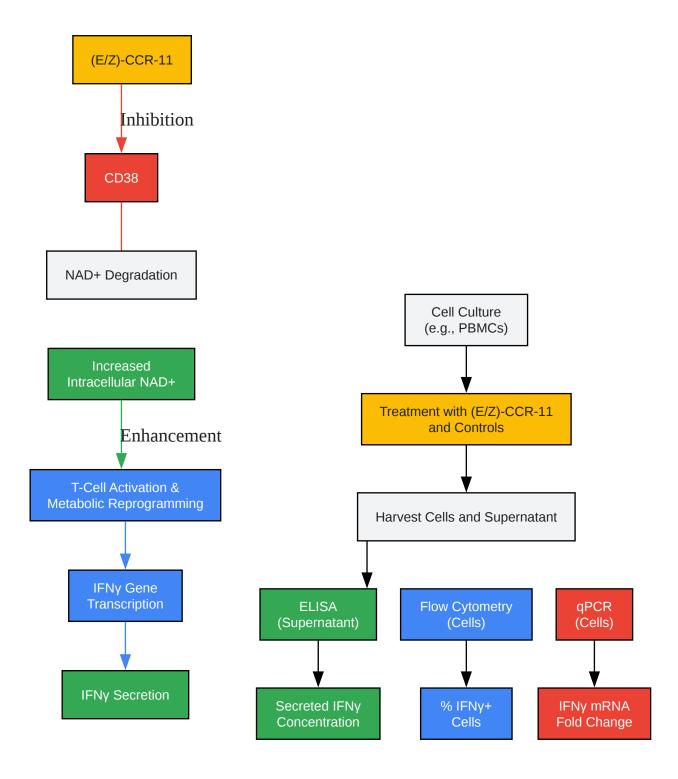
Experiment al Assay	Readout	Vehicle Control (0.1% DMSO)	(E/Z)-CCR- 11 (10 μM)	(E/Z)-CCR- 11 (50 μM)	Positive Control (PMA/Iono mycin)
ELISA	Secreted IFNy (pg/mL)	15.2 ± 3.1	85.7 ± 9.4	212.3 ± 18.6	1543.1 ± 120.5
Intracellular Cytokine Staining (Flow Cytometry)	% IFNy+ CD8+ T cells	0.8 ± 0.2	4.5 ± 0.7	12.1 ± 1.9	45.6 ± 4.2
qPCR	IFNy mRNA Fold Change	1.0 ± 0.1	6.2 ± 0.8	18.5 ± 2.3	75.3 ± 8.9

Note: The data presented in this table are for illustrative purposes and represent typical results. Actual values may vary depending on experimental conditions, cell donors, and reagent lots.

Signaling Pathway

The proposed signaling pathway for **(E/Z)-CCR-11**-mediated IFNy induction is depicted below. Inhibition of CD38 by **(E/Z)-CCR-11** prevents the degradation of NAD+, leading to its intracellular accumulation. Elevated NAD+ levels can enhance the function of NAD+-dependent enzymes and influence metabolic pathways that support T-cell activation and cytokine production, ultimately resulting in increased transcription and secretion of IFNy.





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